molecular formula C17H23ClN2O5 B13883643 Tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B13883643
M. Wt: 370.8 g/mol
InChI Key: RYMHSOMDOBTGAD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23ClN2O5. This compound is part of the piperidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 5-chloro-4-methyl-2-nitrophenol with tert-butyl 4-piperidone-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate can be compared with other similar compounds such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity .

Properties

Molecular Formula

C17H23ClN2O5

Molecular Weight

370.8 g/mol

IUPAC Name

tert-butyl 4-(5-chloro-4-methyl-2-nitrophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H23ClN2O5/c1-11-9-14(20(22)23)15(10-13(11)18)24-12-5-7-19(8-6-12)16(21)25-17(2,3)4/h9-10,12H,5-8H2,1-4H3

InChI Key

RYMHSOMDOBTGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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